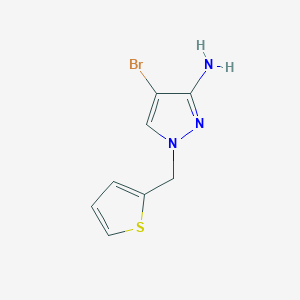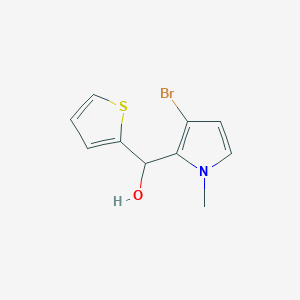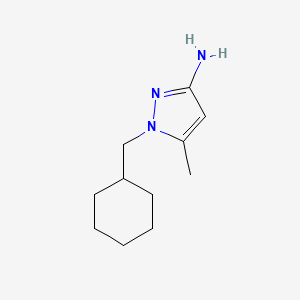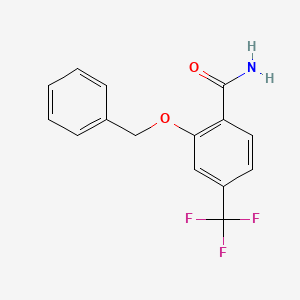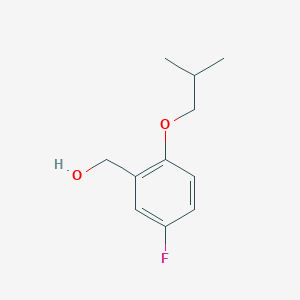
3-Hydroxy-2,2-dimethylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a hydroxyl group attached to the third carbon of a 2,2-dimethylpent-4-enoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpent-4-enoic acid typically involves the hydroxylation of 2,2-dimethylpent-4-enoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective addition of the hydroxyl group to the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the hydroxylation process.
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethylpent-4-enoic acid or 3-carboxy-2,2-dimethylpent-4-enoic acid.
Reduction: 3-Hydroxy-2,2-dimethylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-2,2-dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in hydroxylation and oxidation-reduction reactions. The molecular targets and pathways involved include various enzymes such as hydroxylases and oxidoreductases, which facilitate the conversion of the compound into its respective products .
類似化合物との比較
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Similar structure but lacks the double bond.
2,2-Dimethylpent-4-enoic acid: Lacks the hydroxyl group.
3-Oxo-2,2-dimethylpent-4-enoic acid: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2,2-dimethylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4-5,8H,1H2,2-3H3,(H,9,10) |
InChIキー |
HREQFCHKDLYURA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C=C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


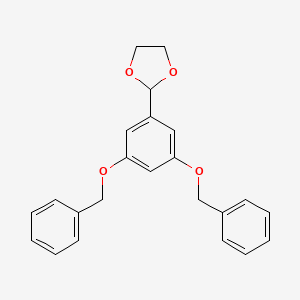
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

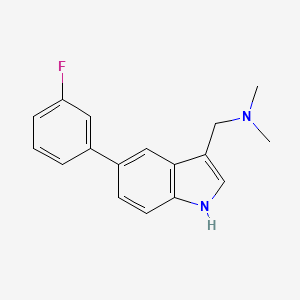

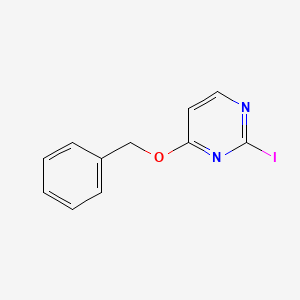
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
